Isobutyl (S)-2-chloropropionate
Description
Significance of Chirality in Chemical Science and Industry
The concept of chirality, derived from the Greek word for 'hand', describes molecules that are non-superimposable on their mirror images, much like a person's left and right hands. algoreducation.comwikipedia.org These mirror-image forms are known as enantiomers. While enantiomers share the same physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors, can differ dramatically. algoreducation.comwikipedia.org This distinction is of paramount importance in fields ranging from materials science to, most notably, the pharmaceutical industry. algoreducation.commusechem.com
The historical context of chirality's importance is highlighted by the thalidomide (B1683933) tragedy, where one enantiomer of the drug was an effective sedative while the other caused severe birth defects. musechem.comnumberanalytics.com This underscored the critical need to control stereochemistry in drug development. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines for the development of single-enantiomer drugs, leading to a significant increase in their market share. nih.govenamine.net
Enantioselective synthesis, also known as asymmetric synthesis, refers to chemical reactions that preferentially produce one enantiomer over the other. libretexts.org The development of such methods has been a major focus of chemical research, recognized by the 2001 Nobel Prize in Chemistry awarded to pioneers in this field. libretexts.org This area of study is crucial for the production of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their specific chemical or physical properties.
The impact of enantioselective catalysis on the fine chemicals industry is significant, offering both economic and ecological advantages. nih.gov By creating only the desired enantiomer, these processes minimize waste and improve efficiency. This is particularly relevant in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where specific stereoisomers are required for optimal activity. nih.govchiroblock.com
Chiral building blocks are optically pure compounds that serve as starting materials or key intermediates in the synthesis of more complex chiral molecules. Their use is a fundamental strategy in drug discovery and development, as they allow for the systematic construction of molecules with a specific three-dimensional architecture. enamine.net The demand for a diverse array of chiral building blocks has grown substantially in recent years, driven by the need for novel therapeutic agents. enamine.netnih.gov
These building blocks can be sourced from the "chiral pool" (naturally occurring chiral compounds), or they can be synthesized through various methods, including asymmetric catalysis and the resolution of racemic mixtures. nih.govnih.gov They encompass a wide range of functional groups, including alcohols, amines, carboxylic acids, and esters, providing chemists with a versatile toolbox for constructing target molecules. The availability of high-quality, enantiomerically pure building blocks is a critical factor in the efficiency and success of a synthetic campaign. nih.gov
Overview of α-Haloesters as Versatile Synthetic Precursors
α-Haloesters are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to the ester carbonyl group. wikipedia.org This structural arrangement imparts unique reactivity, making them highly valuable intermediates in organic synthesis.
The key structural feature of an α-haloester is the presence of an electron-withdrawing halogen atom and an ester group on the same carbon. This makes the α-proton acidic and the α-carbon electrophilic, allowing for a variety of chemical transformations. When the α-carbon is substituted with four different groups, the α-haloester is chiral. wikipedia.org
The stereochemistry at this chiral center is of utmost importance as it can be transferred to the final product. The ability to control and manipulate this stereocenter is a central aspect of using α-haloesters in asymmetric synthesis. The specific halogen (e.g., chlorine, bromine) and the nature of the ester group can influence the reactivity and stereochemical outcome of reactions.
While a detailed historical timeline of Isobutyl (S)-2-chloropropionate research is not extensively documented in single sources, its development is intrinsically linked to the broader advancements in the synthesis and application of α-haloesters. The discovery of reactions like the Reformatsky reaction in 1887, which utilizes α-haloesters, laid the groundwork for their use as synthetic intermediates. psiberg.comlibretexts.org The growing understanding of the importance of chirality in the 20th century, particularly in pharmaceuticals, spurred the development of methods to produce enantiomerically pure compounds.
The synthesis of optically active α-haloesters has been an area of active research. google.com this compound, with its defined (S)-stereochemistry, is a product of this research effort. It serves as a commercially available chiral building block, indicating that efficient and scalable methods for its enantioselective synthesis have been established. Its utility is demonstrated by its role as a precursor in the synthesis of various other chiral compounds.
Interactive Data Tables
Below are interactive tables summarizing key information about this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 83261-15-8 chemicalbook.com |
| Molecular Formula | C7H13ClO2 chemicalbook.comuni.lu |
| Molecular Weight | 164.63 g/mol chemicalbook.com |
| Appearance | Colorless to light yellow liquid |
| Density | 1.017 g/mL at 20 °C chemicalbook.com |
| InChI | InChI=1S/C7H13ClO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4H2,1-3H3/t6-/m0/s1 uni.lu |
| InChIKey | AEEGJNJYJCGJFZ-LURJTMIESA-N uni.lu |
| SMILES | CC@@HCl uni.lu |
Table 2: Research Findings on the Utility of α-Haloesters
| Reaction Type | Description |
| Nucleophilic Substitution | The α-halogen is readily displaced by various nucleophiles to introduce new functional groups. wikipedia.org |
| Reformatsky Reaction | Reaction with an aldehyde or ketone in the presence of zinc to form β-hydroxy esters. psiberg.comlibretexts.org |
| Darzens Reaction | Reaction with a ketone or aldehyde in the presence of a base to form α,β-epoxy esters. wikipedia.org |
| Asymmetric Halogenation | Methods have been developed for the enantioselective halogenation of carbonyl compounds to produce chiral α-haloesters. google.com |
| Reduction | Reduction of the ester and/or halogen can lead to chiral alcohols or dehalogenated products. wikipedia.org |
Compound Names
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl (2S)-2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGJNJYJCGJFZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892242 | |
| Record name | Isobutyl (S)-2-chloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83261-15-8 | |
| Record name | Propanoic acid, 2-chloro-, 2-methylpropyl ester, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83261-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl (S)-2-chloropropionate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083261158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl (S)-2-chloropropionate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl (S)-2-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.023 | |
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Synthetic Methodologies for Isobutyl S 2 Chloropropionate
Chemical Synthesis Approaches
The chemical synthesis of Isobutyl (S)-2-chloropropionate is primarily achieved through two routes: the esterification of a pre-existing chiral acid and the chemical modification of a chiral lactate (B86563) precursor.
Direct Esterification with Chiral Acid or Alcohol Precursors
This approach leverages a starting material that already possesses the desired stereochemistry at the C2 position.
A straightforward and common method for preparing this compound is the direct Fischer-Speier esterification of (S)-2-Chloropropionic acid with isobutanol. (S)-2-Chloropropionic acid is a readily available chiral building block, which can be synthesized in high enantiomeric purity from the natural amino acid L-alanine through a diazotization reaction. wikipedia.orgchemicalbook.comorgsyn.org
The esterification reaction is typically catalyzed by a strong mineral acid, such as concentrated sulfuric acid, and is driven to completion by removing the water formed during the reaction, often by refluxing the mixture. uwlax.edu The reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Table 1: Typical Reaction Parameters for Fischer Esterification
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | (S)-2-Chloropropionic acid, Isobutanol | uwlax.edu |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | uwlax.edu |
| Temperature | Reflux | uwlax.edu |
| Notes | The use of an excess of isobutanol can help shift the equilibrium towards the product. | |
An alternative strategy involves starting with a chiral isobutyl lactate, such as Isobutyl (S)-lactate, and converting the hydroxyl group at the C2 position into a chlorine atom. Isobutyl lactate is a derivative of lactic acid, which can be produced via fermentation. alfa-chemistry.combiviture.com This conversion can be accomplished using various chlorinating agents.
The chlorination of alkyl lactates using thionyl chloride (SOCl₂) is a well-established method. google.com The reaction proceeds through an intermediate alkyl chlorosulfite. The stereochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the presence and nature of a solvent or base. nih.gov
In the presence of an organic base like pyridine (B92270), the reaction typically proceeds with an inversion of stereochemistry (SN2 mechanism). The pyridine reacts with the HCl byproduct and can also form a reactive intermediate with thionyl chloride. google.comreddit.com To achieve high yields, a molar excess of thionyl chloride is often maintained, and the reaction temperature is carefully controlled in a two-stage process: an initial low-temperature phase for the formation of the chlorosulfite intermediate, followed by heating to facilitate its decomposition to the final product. google.com Catalytic amounts of dimethylformamide (DMF) can also be used. reddit.com
Table 2: Research Findings on Thionyl Chloride-mediated Chlorination of Alkyl Lactates
| Parameter | Finding | Source |
|---|---|---|
| Reagents | Alkyl Lactate, Thionyl Chloride | google.com |
| Base/Catalyst | Pyridine, Dimethylformamide (DMF) | google.comreddit.com |
| Stereochemistry | Typically results in inversion of configuration (e.g., S-lactate yields R-chloropropionate) when pyridine is used. | google.com |
| Reaction Control | A gradual, two-stage heating process is employed to manage the reaction and the release of HCl gas. | google.com |
| Optical Purity | Products can be obtained with high optical purity, for example, 95.6%. | google.com |
Another method for converting the hydroxyl group of an alkyl lactate to a chloride involves the use of phosgene (B1210022) (COCl₂). This process consists of two main steps. First, the alkyl lactate reacts with phosgene to form an intermediate chloroformate. In the second step, this chloroformate is decomposed, typically by heating, to yield the desired alkyl 2-chloropropionate. google.com This method is often noted for proceeding with retention of stereochemistry.
Chlorination of Chiral Lactates (e.g., Alkyl Lactates)
Resolution of Racemic Isobutyl 2-chloropropionate
This synthetic strategy begins with the preparation of racemic isobutyl 2-chloropropionate, which can be synthesized from achiral starting materials. The subsequent and critical step is the separation of this 50:50 mixture of (S) and (R) enantiomers, a process known as resolution. libretexts.org
Enzymatic resolution is a highly effective technique for this purpose due to the stereospecificity of enzymes. Lipases are commonly employed to selectively catalyze a reaction on one of the enantiomers in the racemic mixture, allowing for their separation. For instance, a lipase (B570770) can be used to asymmetrically transesterify the racemic ester with a different alcohol, preferentially forming a new ester from one enantiomer while leaving the other unreacted. google.com A patent describes using a lipase from Penicillium or Geotrichum candidum to catalyze the asymmetric transesterification between ethyl 2-chloropropionate and isobutanol, resulting in (S)-2-isobutyl chloropropionate with an enantiomeric excess of 68%. google.com
Alternatively, the enzyme can selectively hydrolyze one of the enantiomeric esters. For example, a hydrolase from Pseudomonas Lipase can catalyze the hydrolysis of (S)-2-chloropropionic esters to form (S)-2-chloropropionic acid, leaving the (R)-ester unreacted. chemicalbook.com
Table 3: Research Findings on Enzymatic Resolution of 2-Chloropropionates
| Method | Enzyme/Catalyst | Finding | Source |
|---|---|---|---|
| Asymmetric Transesterification | Lipase from Penicillium or Geotrichum candidum | Reacts ethyl 2-chloropropionate with isobutanol to yield (S)-isobutyl 2-chloropropionate. | google.com |
| Selective Hydrolysis | Pseudomonas Lipase | Selectively hydrolyzes (S)-2-chloropropionic esters to the corresponding acid. | chemicalbook.com |
| Asymmetric Esterification | Candida cylindracea lipase | In an organic solvent, selectively esterifies (R)-2-chloropropionic acid with an alcohol, leaving (S)-2-chloropropionic acid. | google.com |
A classical chemical resolution involves hydrolyzing the racemic ester to racemic 2-chloropropionic acid. The racemic acid is then treated with an enantiomerically pure chiral base (a resolving agent), such as an optically active amine. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. libretexts.orgyoutube.com Once separated, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure 2-chloropropionic acid, which can then be esterified with isobutanol to yield the target molecule.
Chemical Resolution Methods Employing Chiral Resolving Agents
Chemical resolution is a classical and widely applied technique for separating enantiomers from a racemic mixture. wikipedia.org This method involves the use of a chiral resolving agent, which is a single enantiomer of a chiral compound. wikipedia.org The reaction of the racemic starting material, in this case, a racemic mixture of 2-chloropropionic acid or its derivative, with the chiral resolving agent leads to the formation of a pair of diastereomers.
These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility. This difference in solubility allows for their separation through fractional crystallization. Once the diastereomers are separated, the chiral resolving agent can be removed, yielding the desired enantiomer in its pure form.
Commonly used chiral resolving agents for the resolution of racemic acids include chiral amines such as brucine, strychnine, and 1-phenylethanamine. wikipedia.orglibretexts.org For the resolution of a racemic ester like isobutyl 2-chloropropionate, a preliminary hydrolysis to 2-chloropropionic acid would be necessary before reaction with a chiral base. The process can be outlined as follows:
Hydrolysis: Racemic isobutyl 2-chloropropionate is hydrolyzed to racemic 2-chloropropionic acid.
Diastereomer Formation: The racemic 2-chloropropionic acid is reacted with a chiral amine (e.g., (R)-1-phenylethanamine) to form a mixture of two diastereomeric salts: ((R)-acid, (R)-amine) and ((S)-acid, (R)-amine).
Fractional Crystallization: The mixture of diastereomeric salts is separated based on their differential solubility in a suitable solvent.
Liberation of the Enantiomer: The separated diastereomeric salt is treated with an acid to remove the chiral resolving agent, yielding the enantiomerically enriched 2-chloropropionic acid, which can then be re-esterified with isobutanol to produce this compound.
The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization conditions.
Table 1: Common Chiral Resolving Agents for Racemic Acids
| Chiral Resolving Agent | Type |
|---|---|
| (+)-Tartaric acid | Acid |
| (-)-Malic acid | Acid |
| (+)-Camphor-10-sulfonic acid | Acid |
| Brucine | Base |
| Strychnine | Base |
| (R)-1-Phenylethanamine | Base |
Chromatographic Resolution Techniques
Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. chiralpedia.com This method utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. chiralpedia.com The separation is based on the differential interactions between the enantiomers of the analyte and the chiral stationary phase, leading to different retention times for the two enantiomers.
The chiral stationary phase is typically composed of a chiral selector immobilized on a solid support, such as silica (B1680970) gel. chiralpedia.com The chiral selector can be a variety of molecules, including proteins, polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or synthetic chiral polymers. nih.gov The interactions that lead to separation can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. nih.gov
For the separation of isobutyl 2-chloropropionate enantiomers, a suitable chiral HPLC column would be employed. The racemic mixture is injected into the chromatograph, and the mobile phase carries it through the column. The (R)- and (S)-enantiomers will interact differently with the chiral stationary phase, causing one to travel through the column faster than the other, resulting in their separation and elution at different times.
Table 2: Illustrative Parameters for Chiral HPLC Separation
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |
| Mobile Phase | A mixture of organic solvents (e.g., hexane (B92381) and isopropanol) |
| Flow Rate | Optimized for best resolution and analysis time |
| Detection | UV detector |
| Temperature | Controlled to ensure reproducibility |
Biocatalytic and Chemo-enzymatic Synthesis
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures.
Enzymatic Kinetic Resolution of Racemic Precursors
Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic substrate react at different rates in a reaction catalyzed by an enzyme. symeres.com This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which is converted into a product) from the slower-reacting enantiomer (which remains as the unreacted substrate).
In this approach, a lipase is used to catalyze the transesterification reaction between a racemic mixture of a 2-chloropropionate ester, such as ethyl 2-chloropropionate, and isobutanol. The lipase will selectively catalyze the conversion of one enantiomer (for instance, the (S)-enantiomer) of ethyl 2-chloropropionate into this compound, while the other enantiomer ((R)-ethyl 2-chloropropionate) will react at a much slower rate. This results in a mixture containing the desired this compound and the unreacted (R)-ethyl 2-chloropropionate, which can then be separated. The success of this method hinges on the high enantioselectivity of the chosen lipase.
A common strategy for obtaining chiral acids is the stereospecific hydrolysis of their racemic esters catalyzed by lipases. In the case of preparing this compound, a precursor, (S)-2-chloropropionic acid, can be produced through this method. Racemic methyl 2-chloropropionate can be subjected to hydrolysis by Candida rugosa lipase. The lipase will preferentially hydrolyze one enantiomer of the ester (e.g., the (S)-enantiomer) to the corresponding (S)-2-chloropropionic acid, leaving the other enantiomer ((R)-methyl-2-chloropropionate) largely unreacted. nih.gov The resulting (S)-2-chloropropionic acid can then be isolated and esterified with isobutanol to yield the final product.
The efficiency and enantioselectivity of lipase-catalyzed resolutions are profoundly influenced by the source of the enzyme and the reaction conditions. mdpi.comresearchgate.net
Enzyme Source: Lipases from different microbial sources (e.g., Candida rugosa, Pseudomonas cepacia, Rhizomucor miehei) exhibit different enantioselectivities and activities towards a given substrate. Therefore, screening various lipases is often a crucial first step in developing an efficient kinetic resolution process.
pH: The pH of the reaction medium is a critical parameter, especially in hydrolysis reactions, as it affects the ionization state of the enzyme's active site residues and the substrate. For Candida rugosa lipase, the optimal pH for the hydrolysis of esters is typically in the range of 5 to 7. nih.gov Maintaining the pH at the optimum level is essential for maximizing enzyme activity and stability. researchgate.net
Solvent Systems: In transesterification reactions, which are often carried out in non-aqueous media, the choice of the organic solvent is critical. The solvent can affect the enzyme's conformation, and consequently its activity and enantioselectivity. mdpi.comnih.gov Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is necessary for maintaining its catalytic activity. nih.gov The enantioselectivity of a lipase can often be tuned by changing the solvent system. nih.gov
Table 3: Influence of Reaction Conditions on Lipase-Catalyzed Resolution
| Parameter | Effect on Resolution | Typical Conditions |
|---|---|---|
| Enzyme Source | Determines enantioselectivity and activity. | Candida rugosa, Pseudomonas cepacia, etc. |
| pH | Affects enzyme activity and stability. | Optimal pH for C. rugosa lipase in hydrolysis is ~5.0-7.0. nih.gov |
| Solvent | Influences enzyme conformation, activity, and enantioselectivity. | Hydrophobic solvents (e.g., hexane, toluene) for transesterification. |
| Temperature | Affects reaction rate and enzyme stability. | Typically in the range of 30-50 °C. |
| Substrate Concentration | Can influence reaction rate and may cause substrate inhibition. | Optimized for each specific system. |
Asymmetric Biotransformation of Prochiral Substrates
The asymmetric biotransformation of prochiral substrates into chiral products is a powerful strategy for producing enantiomerically pure compounds. In the case of this compound, the key intermediate, (S)-2-chloropropionate, can be synthesized with high stereoselectivity using enzymatic methods.
Production from 2-Chloroacrylate (B1238316) Catalyzed by NADPH-Dependent 2-Haloacrylate Reductase
A key breakthrough in the synthesis of (S)-2-chloropropionate has been the discovery and application of a novel NADPH-dependent 2-haloacrylate reductase. This enzyme catalyzes the asymmetric reduction of the carbon-carbon double bond of 2-chloroacrylate to yield (S)-2-chloropropionate.
This specific reductase was identified in Burkholderia sp. WS, a soil bacterium capable of utilizing 2-chloroacrylate as its sole carbon source. nih.gov The enzyme, designated CAA43, is a protein with a molecular weight of 35,788 Da and belongs to the medium-chain dehydrogenase/reductase superfamily. nih.gov A significant characteristic of this enzyme is its strict dependence on NADPH as a cofactor; NADH cannot serve as the reductant. nih.gov
The enzyme exhibits notable substrate specificity. While it efficiently reduces 2-chloroacrylate and 2-bromoacrylate, it is inactive towards analogs like acrylate (B77674) and methacrylate. nih.gov This specificity is crucial for its application in targeted synthesis. The reaction catalyzed by 2-haloacrylate reductase is the enantioselective reduction of 2-chloroacrylate to (S)-2-chloropropanoate, as illustrated in the following reaction scheme:
2-chloroacrylate + NADPH + H⁺ → (S)-2-chloropropanoate + NADP⁺ researchgate.net
For practical production, a system utilizing recombinant Escherichia coli cells that express the 2-haloacrylate reductase from Burkholderia sp. WS has been developed. To overcome the high cost of the NADPH cofactor, this system incorporates an NADPH regeneration cycle, often using glucose dehydrogenase. nih.gov This integrated approach has demonstrated high efficiency, as detailed in the table below.
| Product | Biocatalyst | Cofactor Regeneration | Titer (g/L) | Enantiomeric Excess (e.e.) |
| (S)-2-chloropropionate | Recombinant E. coli expressing 2-haloacrylate reductase | Glucose Dehydrogenase | 37.4 | >99.9% |
This table summarizes the production of (S)-2-chloropropionate using a whole-cell biocatalyst system. nih.gov
Metabolic Engineering for Enhanced Biocatalytic Efficiency
Metabolic engineering plays a pivotal role in optimizing microbial strains for the overproduction of desired chemical compounds. nih.gov This involves the targeted modification of cellular genetic and regulatory processes to enhance the efficiency of biocatalytic transformations. nih.gov While specific metabolic engineering strategies for the overproduction of this compound are not extensively detailed in the available literature, the principles of metabolic engineering are directly applicable and have been successfully used for related compounds. nih.govresearchgate.net
The use of recombinant E. coli to express the 2-haloacrylate reductase is, in itself, a fundamental metabolic engineering approach. nih.govnih.gov Further enhancements to this system can be envisioned based on established metabolic engineering strategies:
Overexpression of Key Enzymes: Increasing the cellular concentration of the 2-haloacrylate reductase and the enzymes involved in the NADPH regeneration system (e.g., glucose dehydrogenase) can significantly boost the reaction rate.
Pathway Optimization: Redirecting metabolic flux towards the synthesis of precursors and the regeneration of cofactors is a common strategy. This could involve the knockout of competing pathways that consume NADPH or the substrate.
Host Strain Engineering: Modifying the host organism, such as E. coli, to improve its tolerance to high concentrations of the substrate (2-chloroacrylate) and the product ((S)-2-chloropropionate) can lead to higher final titers.
Transporter Engineering: Engineering membrane transporters to improve the uptake of substrates and the export of products can alleviate potential feedback inhibition and toxicity issues.
These strategies, which have been effectively applied in the production of a wide range of bio-based chemicals and pharmaceuticals, offer a clear roadmap for enhancing the biocatalytic efficiency of (S)-2-chloropropionate synthesis. researchgate.netnih.govmdpi.com
Chemo-enzymatic Cascade Approaches
Chemo-enzymatic cascade reactions combine the high selectivity and mild reaction conditions of biocatalysis with the versatility of traditional chemical synthesis. nih.govuni-graz.at This approach is particularly valuable for the synthesis of chiral molecules like this compound.
A primary chemo-enzymatic route to this compound involves a two-step process:
Enzymatic Synthesis of (S)-2-chloropropionic acid: As described in section 2.2.2.1, the asymmetric reduction of 2-chloroacrylate using 2-haloacrylate reductase produces (S)-2-chloropropionic acid with high enantiopurity. nih.gov
Chemical Esterification: The resulting (S)-2-chloropropionic acid is then esterified with isobutanol in a subsequent chemical step to yield the final product, this compound. This esterification can be catalyzed by an acid or other conventional methods.
An alternative chemo-enzymatic strategy involves starting from an optically active alkyl lactate. A patented process describes the conversion of an alkyl lactate to the corresponding alkyl 2-chloropropionate with an inversion of stereochemistry (Walden inversion). google.com This process involves reacting the alkyl lactate with phosgene to form a chloroformate intermediate, which is then decomposed in the presence of a tertiary base to yield the final chlorinated ester. google.com By starting with an enantiomerically pure alkyl lactate, an optically active alkyl 2-chloropropionate can be obtained.
These chemo-enzymatic approaches leverage the strengths of both catalysis domains to create efficient and selective synthetic routes to this compound.
Stereochemical Control and Enantiopurity in Synthesis
Strategies for Achieving High Enantiomeric Excess (ee)
High enantiomeric excess (ee) is paramount for the efficacy of the final agrochemical products. Various strategies have been developed to synthesize the (S)-enantiomer of 2-chloropropionic acid and its esters, such as Isobutyl (S)-2-chloropropionate, with high optical purity. These methods range from classical chemical resolution to modern asymmetric synthesis and biocatalysis.
Chiral catalysts and auxiliaries are fundamental tools for inducing stereoselectivity in chemical reactions. They create a chiral environment that forces a reaction to proceed along a pathway that favors the formation of one enantiomer over the other.
Chiral Catalysts: Enzymes are highly effective chiral catalysts. Lipases, in particular, are widely used for the kinetic resolution of racemic 2-chloropropionate esters. Porcine pancreatic lipase (B570770) (PPL) has been shown to be effective in the selective hydrolysis of racemic 2-chloropropionate esters. google.com In this process, the enzyme preferentially hydrolyzes the (R)-enantiomer, leaving the desired (S)-ester, such as this compound, unreacted and in high enantiomeric excess. google.com Other lipases, for instance from Candida cylindracea (often referred to as Candida rugosa lipase), can also be used to selectively catalyze the esterification of one enantiomer of 2-chloropropionic acid.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of chiral acids like (S)-2-chloropropionic acid, a common method is chemical resolution using a chiral resolving agent, which functions as a chiral auxiliary to form separable diastereomeric salts. google.com For example, racemic 2-chloropropionic acid can be reacted with a chiral amine, such as optically active 1-(1-naphthyl)ethylamine (B3023371) or R-chirality N-benzyl-phenylethylamine, to form diastereomeric salts. google.comgoogle.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com After separation, the desired enantiomer of the acid can be recovered from the salt.
| Resolving Agent | Target Acid Enantiomer | Yield | Enantiomeric Excess (ee) |
| Optically active 1-(1-naphthyl)ethylamine | (S)-(-)-2-chloropropionic acid | 24.2% | 83.2% |
| Optically active valine | (R)-(+)-2-chloropropionic acid | 11% | 96.7% |
Data sourced from patent literature describing the chemical resolution of racemic 2-chloropropionic acid. google.com
Achieving high stereoselectivity is not solely dependent on the choice of catalyst or auxiliary; it also requires meticulous optimization of reaction parameters.
In enzymatic resolutions, factors such as pH, temperature, and reaction time are critical. For the PPL-catalyzed hydrolysis of racemic 2-chloropropionate, the reaction is typically conducted in a phosphate (B84403) buffer solution at a pH between 6.0 and 8.0 and a temperature range of 15 to 50°C. google.com The concentration of the lipase and the duration of the reaction (2 to 24 hours) are also key variables that must be fine-tuned to maximize the enantiomeric excess of the remaining (S)-ester. google.com
In chemical syntheses, temperature is often a crucial parameter. For instance, the preparation of optically active 2-chloropropionic acid esters from alkyl lactates using thionyl chloride requires careful temperature control. The decomposition of the intermediate chlorosulphinate must be conducted at a temperature that is high enough to proceed (at least 60°C) but must not exceed 80°C to minimize the risk of partial racemization. google.com Similarly, in the synthesis of (S)-2-chloropropionic acid from L-alanine via diazotization, the reaction temperature must be kept below 5°C to ensure high stereoselectivity. orgsyn.org
| Method | Key Parameter | Optimal Range/Value | Purpose |
| Enzymatic Hydrolysis (PPL) | pH | 6.0 - 8.0 | Maximize enzyme activity and selectivity google.com |
| Enzymatic Hydrolysis (PPL) | Temperature | 15 - 50 °C | Balance reaction rate and enzyme stability google.com |
| Thionyl Chloride Esterification | Temperature | 60 - 80 °C | Avoid partial racemization google.com |
| Diazotization of Alanine | Temperature | < 5 °C | Maintain stereochemical integrity orgsyn.org |
Mechanisms of Stereoselection
The formation of a single enantiomer is governed by specific chemical and biochemical principles. Understanding these mechanisms is essential for designing and optimizing enantioselective syntheses.
Kinetic resolution is a technique used to separate a racemic mixture based on the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org In an enzymatic kinetic resolution, the enzyme's active site is chiral and thus interacts differently with the two enantiomers of the substrate. youtube.com
In the case of the lipase-catalyzed resolution of racemic 2-chloropropionate esters, the enzyme acts as a chiral catalyst. It preferentially binds to and catalyzes the hydrolysis of one enantiomer (typically the R-form) at a much faster rate than the other. google.com As the reaction progresses, the concentration of the faster-reacting (R)-ester decreases, while the slower-reacting (S)-ester, such as this compound, accumulates in the unreacted starting material. google.comwikipedia.org If the reaction is stopped at the appropriate time (ideally around 50% conversion), the remaining ester can be isolated with a high enantiomeric excess. youtube.com The selectivity factor (E-value) of the enzyme is a measure of its ability to differentiate between the two enantiomers; a high E-value is necessary for an efficient resolution. nih.gov
Diastereoselective synthesis is a powerful strategy that involves converting a prochiral substrate into a chiral molecule by using a chiral auxiliary. This process relies on the principle of chiral induction, where the existing chirality of the auxiliary directs the formation of a new stereocenter with a specific configuration. numberanalytics.com
The reaction of a racemic mixture with a single enantiomer of a chiral auxiliary results in the formation of a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography.
A prime example is the chemical resolution of racemic 2-chloropropionic acid. google.com When the racemic acid is treated with an enantiomerically pure chiral amine (the chiral auxiliary), two diastereomeric salts are formed:
(R)-acid + (R)-amine → (R,R)-diastereomeric salt
(S)-acid + (R)-amine → (S,R)-diastereomeric salt
These diastereomeric salts can then be separated. google.com Following separation, the chiral auxiliary is removed by treating the salt with an acid or base, yielding the enantiomerically pure (S)-2-chloropropionic acid, which can then be esterified to produce this compound. google.com
Challenges in Maintaining Optical Purity and Racemization Pathways
Once an optically active compound like this compound has been synthesized, it is crucial to maintain its enantiomeric purity throughout subsequent purification and storage steps. Racemization, the process by which an enantiomerically pure or enriched substance converts into a racemic mixture, is a significant challenge.
Several factors can induce racemization. In the synthesis of 2-chloropropionate esters, elevated temperatures can lead to a loss of optical purity. google.com For example, it has been noted that temperatures exceeding 80°C during the reaction of alkyl lactates with thionyl chloride can cause partial racemization. google.com The presence of certain reagents can also facilitate racemization. Prolonged treatment with pyridine (B92270) hydrochloride has been shown to cause partial racemization of optically active chloropropionates. google.com
The stability of the chiral center itself is a key factor. The hydrogen atom alpha to the carbonyl group in 2-chloropropionic acid and its esters is acidic and can be abstracted under certain conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in the formation of both enantiomers and thus leading to racemization. The degree of racemization can also be influenced by the nature of the alkyl group in the ester. orgsyn.org
Applications As a Chiral Building Block in Advanced Organic Synthesis
Synthesis of Chiral Carboxylic Acids and Derivatives
The (S)-configuration of isobutyl (S)-2-chloropropionate is a key feature that allows for its use in the synthesis of other chiral molecules. This is particularly evident in its role as a precursor to enantiomerically pure 2-chloropropionic acid and its subsequent conversion into other chiral esters and amides.
Precursor to Enantiomerically Pure 2-Chloropropionic Acid
This compound serves as a direct precursor to (S)-2-chloropropionic acid. The ester can be hydrolyzed to yield the corresponding carboxylic acid while retaining the stereochemical integrity of the chiral center. (S)-2-chloropropionic acid is a significant compound in its own right, being the simplest chiral chlorocarboxylic acid. wikipedia.org It is readily available as a single enantiomer and finds applications in various synthetic pathways. wikipedia.org
One established method for producing enantiomerically pure (S)-2-chloropropionic acid involves the diazotization of L-alanine in the presence of hydrochloric acid. wikipedia.orgorgsyn.org This reaction proceeds with the retention of configuration, providing a reliable route to the desired (S)-enantiomer. The resulting (S)-2-chloropropionic acid can then be esterified with isobutanol to produce this compound. ontosight.ai
Derivatization to Other Chiral Esters and Amides
The versatility of this compound extends to its derivatization into a range of other chiral esters and amides. The ester group can be transesterified with other alcohols to generate different chiral 2-chloropropionate esters. This allows for the introduction of various functional groups and the tailoring of the molecule for specific applications.
Furthermore, the chloro- group at the C-2 position is a good leaving group, susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functionalities, leading to the synthesis of diverse chiral derivatives. For instance, reaction with amines can produce chiral amides, which are important structural motifs in many biologically active compounds.
Intermediate in Agrochemical Synthesis
The demand for enantiomerically pure agrochemicals has grown significantly, driven by the desire for increased efficacy and reduced environmental impact. This compound plays a crucial role as an intermediate in the synthesis of certain herbicides, particularly those belonging to the aryloxyphenoxypropionic acid class.
Key Intermediate for Aryloxyphenoxypropionic Acid Herbicides
Aryloxyphenoxypropionic acid herbicides, often referred to as "fops," are a major class of herbicides used for the control of grass weeds in broadleaf crops. The herbicidal activity of these compounds is primarily associated with the (R)-enantiomer, while the (S)-enantiomer is often inactive or significantly less active. nih.gov Therefore, the synthesis of enantiomerically pure (R)-fops is of great commercial importance.
(S)-2-chloropropionic acid and its esters, such as this compound, are key intermediates in the production of these herbicidally active (R)-isomers. google.com The synthesis typically involves a Walden inversion, where the stereochemistry at the chiral center is inverted during the reaction. By starting with the (S)-enantiomer of the chloropropionate, the desired (R)-enantiomer of the final herbicide is obtained. google.com
Stereoselective Approaches to Herbicide Precursors
The synthesis of these herbicide precursors from this compound involves stereoselective reactions to ensure the formation of the desired (R)-enantiomer. One common approach is the reaction of the (S)-2-chloropropionate with a substituted phenol (B47542) in the presence of a base. This nucleophilic substitution reaction proceeds with inversion of configuration, yielding the corresponding (R)-aryloxyphenoxypropionate ester.
| Herbicide Class | Key Intermediate | Desired Enantiomer |
| Aryloxyphenoxypropionic Acids (Fops) | (S)-2-Chloropropionic acid esters | (R)-enantiomer |
This stereoselective approach is crucial for maximizing the efficacy of the final herbicide product while minimizing the environmental load of inactive isomers.
Intermediate in Pharmaceutical and Fine Chemical Synthesis
The utility of this compound extends beyond the agrochemical industry into the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai The presence of the chiral center and the reactive chloro- and ester functionalities make it a versatile building block for constructing complex molecular architectures.
The chlorine atom in this compound can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups with a specific stereochemistry. This is particularly valuable in pharmaceutical synthesis, where the biological activity of a drug is often highly dependent on its stereoisomeric form. For example, it can be used in the synthesis of β-amino acids, which are important components of some pharmaceuticals. ontosight.ai
The development of efficient synthetic routes to enantiomerically pure compounds is a major focus in the pharmaceutical industry. Chiral building blocks like this compound provide a reliable and cost-effective means of introducing chirality into a molecule, avoiding the need for costly and often inefficient chiral separations later in the synthetic sequence.
Emerging Applications in Materials Science
Beyond its traditional use in small-molecule synthesis, the unique chiral structure of this compound presents opportunities in the rapidly developing field of materials science, particularly in the creation of functional polymers with controlled chirality.
Potential Role in Polymer Chemistry as a Monomer or Initiator (e.g., for cyclic polymers)
The structure of this compound makes it a candidate for two key roles in polymer synthesis: as a chiral monomer or as a chiral initiator.
As a chiral initiator , its secondary chloride is suitable for initiating controlled radical polymerizations, most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.net Research has shown that ethyl 2-chloropropionate, a close analog, can be used as a "slow" initiator in ATRP systems. ethz.ch By mixing it with a more reactive initiator like ethyl 2-bromopropionate, chemists can precisely tailor the dispersity of the resulting polymers, achieving values from approximately 1.1 to 1.7. ethz.ch Using the enantiopure this compound as an initiator would impart that chirality to the terminus of every polymer chain. In ring-opening polymerizations (ROP), chiral initiators have been shown to influence the helicity of the resulting polymer chain, following a "sergeant-and-soldier" principle where the initiator's chirality dictates the polymer's helical sense. rsc.org
If the ester were to be hydrolyzed to (S)-2-chloropropionic acid and then modified, it could serve as a chiral monomer . The polymerization of chiral monomers is a primary method for creating optically active polymers, whose chirality can lead to unique material properties. cmu.edunih.gov
Use in Functional Materials Development
The introduction of chirality into polymers can lead to the development of advanced functional materials with applications in optics, separations, and biomedicine. mdpi.com The use of this compound as a chiral initiator or monomer is a potential pathway to such materials.
Chiral polymers are essential for creating chiral stationary phases (CSPs) used in chromatography to separate enantiomers. cmu.edu They are also investigated for applications as chiral recognition materials, asymmetric catalysts, and nonlinear optical materials. nih.gov The process of polymerization-induced chiral self-assembly (PICSA), where chiral monomers or initiator-derived end-groups guide the formation of ordered supramolecular structures, can generate materials with controlled helical morphologies. nih.gov These chiral structures are also being explored for their potential in developing biodegradable and biocompatible materials, as biological systems often interact differently with enantiomeric forms of a material. cmu.edu
Advanced Analytical and Spectroscopic Characterization
Chiral Chromatography
Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds like Isobutyl (S)-2-chloropropionate. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com
Gas chromatography is a powerful technique for the enantioseparation of volatile compounds such as alkyl 2-chloropropionates. The separation is performed using a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative. gcms.cz
Research on the separation of 2-chloropropionate optical isomers has been successfully conducted using a CycloSil-B chiral column, which contains heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin. researchgate.net The effectiveness of the separation is influenced by several factors:
Structure of the Ester Group: Studies have shown that the separation factor (α) and resolution (Rs) tend to decrease as the size and chain length of the ester group in the 2-chloropropionate series increase. researchgate.net This suggests that for this compound, the bulkiness of the isobutyl group plays a critical role in the chiral recognition mechanism.
Column Temperature: The column temperature has a significant impact on separation. Generally, lower temperatures lead to better resolution, as the capacity factor (k'), separation factor (α), and resolution (Rs) all decrease with increasing temperature. For instance, for methyl and ethyl 2-chloropropionates, baseline separation (Rs > 1.5) was achieved at temperatures below 82°C. researchgate.net
Chiral Recognition Mechanism: The separation process is understood to be an enthalpy-driven process. The primary interactions contributing to chiral discrimination are believed to occur between the analyte and the surface of the cyclodextrin, rather than through inclusion complex formation where the analyte fits inside the cyclodextrin cavity. researchgate.net The size of the ester group is a decisive factor in this surface interaction. researchgate.net
For the analysis of similar compounds, various derivatized cyclodextrin stationary phases have demonstrated high selectivity, allowing for the resolution of a wide array of enantiomers. researchgate.netnih.gov
| Parameter | Finding | Reference |
| Stationary Phase | Cyclodextrin derivatives, such as heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin, are effective. | researchgate.net |
| Ester Group Effect | Separation efficiency decreases as the steric bulk of the ester group increases. | researchgate.net |
| Temperature Effect | Lower column temperatures generally improve enantiomeric resolution. | researchgate.net |
| Mechanism | The process is typically enthalpy-driven, with surface interactions being key to chiral recognition. | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is another principal method for enantiomeric separation. mdpi.com For compounds like this compound, direct separation can be achieved on various types of chiral stationary phases (CSPs). nih.gov While direct separation of the ester is feasible, studies have also shown successful separation of the parent acid, 2-chloropropionic acid, after derivatization. researchgate.net
The most common and effective CSPs for this type of analysis include:
Polysaccharide-based CSPs: Columns with chiral selectors made from cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are widely used and highly successful for a broad range of chiral molecules. nih.govsigmaaldrich.com They can be operated in normal-phase, reversed-phase, or polar-organic modes, offering great flexibility.
Cyclodextrin-based CSPs: Similar to GC, cyclodextrins are used as chiral selectors in HPLC. The primary mechanism involves the formation of temporary diastereomeric inclusion complexes, where the fit of the analyte within the cyclodextrin cavity is crucial for separation. sigmaaldrich.com
Pirkle-type Columns: These CSPs operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. mdpi.com
In a specific application, 2-chloropropionic acid was successfully separated on a Chiralcel OD-H column (a polysaccharide-based CSP) using a mobile phase of hexane-methanol-ethanol. researchgate.net The choice of mobile phase composition and column temperature is critical for optimizing the separation. researchgate.net
| Column Type | Chiral Selector Principle | Typical Application | Reference |
| Polysaccharide-based | Helical polymer structure (e.g., cellulose/amylose derivatives) creates chiral grooves and cavities. | Broad applicability for many classes of chiral compounds. | nih.gov, sigmaaldrich.com |
| Cyclodextrin-based | Formation of diastereomeric inclusion complexes within the chiral cavity of the cyclodextrin. | Analytes that fit well into the cyclodextrin cavity. | sigmaaldrich.com |
| Pirkle-type | π-acid/π-base interactions, hydrogen bonding, and dipole stacking. | Compounds with aromatic rings and functional groups capable of H-bonding. | mdpi.com |
The primary goal of chiral chromatography is to determine the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture. The ee is calculated from the peak areas of the two enantiomers in the chromatogram. thieme-connect.de
The formula for enantiomeric excess is: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
For example, if a sample of Isobutyl 2-chloropropionate is analyzed and the resulting chromatogram shows the (S)-enantiomer peak with an area of 99 and the (R)-enantiomer peak with an area of 1, the enantiomeric excess of the (S)-isomer would be: % ee = [(99 - 1) / (99 + 1)] x 100 = 98%
Modern chromatographic techniques can achieve high precision in these measurements, with the determination of ee values up to 99.8% being feasible. thieme-connect.de This level of accuracy is essential for quality control in the synthesis of enantiomerically pure compounds.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are used to confirm the chemical structure of this compound, ensuring all atoms are correctly bonded and identifying the key functional groups.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. Based on the structure, CH₃-CH(Cl)-C(=O)O-CH₂-CH(CH₃)₂, the following peaks can be predicted:
A doublet for the six protons of the two equivalent methyl groups (-CH(CH₃ )₂) of the isobutyl moiety.
A multiplet for the single proton of the isobutyl methine group (-CH (CH₃)₂).
A doublet for the two protons of the isobutyl methylene (B1212753) group (-O-CH₂ -CH-).
A quartet for the single proton at the chiral center (-CH (Cl)-). The electronegative chlorine atom will shift this signal downfield.
A doublet for the three protons of the methyl group adjacent to the chiral center (CH₃ -CH(Cl)-).
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, seven distinct signals are expected:
A signal for the methyl carbons of the isobutyl group.
A signal for the methine carbon of the isobutyl group.
A signal for the methylene (-O-C H₂-) carbon.
A signal for the methyl carbon adjacent to the chiral center.
A signal for the chiral methine carbon (-C H(Cl)-). This carbon is significantly deshielded by the adjacent chlorine atom, causing a downfield shift. docbrown.info
A signal for the carbonyl carbon (-C =O), which will appear furthest downfield.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Multiplicity | Integration | Approximate Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| -CH(CH₃ )₂ | Doublet | 6H | ~0.9 | Protons of the two methyl groups in the isobutyl group. |
| -CH (CH₃)₂ | Multiplet | 1H | ~1.9 | Methine proton of the isobutyl group. |
| -O-CH₂ - | Doublet | 2H | ~3.9 | Methylene protons adjacent to the ester oxygen. |
| -CH (Cl)- | Quartet | 1H | ~4.4 | Methine proton at the chiral center, deshielded by Cl. |
| CH₃ -CH(Cl)- | Doublet | 3H | ~1.7 | Methyl protons adjacent to the chiral center. |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Approximate Chemical Shift (ppm) | Notes |
|---|---|---|
| -CH(C H₃)₂ | ~19 | Isobutyl methyl carbons. |
| -C H(CH₃)₂ | ~27 | Isobutyl methine carbon. |
| C H₃-CH(Cl)- | ~21 | Methyl carbon on the propionate (B1217596) moiety. |
| -C H(Cl)- | ~55 | Chiral carbon, deshielded by chlorine. docbrown.infochemicalbook.com |
| -O-C H₂- | ~72 | Methylene carbon of the isobutyl group. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be characterized by several key absorption bands. docbrown.info
The most significant peaks expected are:
C-H stretching: Strong absorptions in the range of 2870-2960 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methylene groups.
C=O stretching: A very strong and sharp absorption band characteristic of the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.
C-O stretching: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, corresponding to the C-O single bonds of the ester group.
C-Cl stretching: An absorption in the fingerprint region, generally between 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond. docbrown.info
The unique combination of these vibrations in the fingerprint region (below 1500 cm⁻¹) provides a molecular "fingerprint" that can be used to confirm the identity of the compound. docbrown.info
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyl | C-H stretch | 2870-2960 | Strong |
| Ester | C=O stretch | 1735-1750 | Very Strong, Sharp |
| Ester | C-O stretch | 1100-1300 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound provides a wealth of information confirming its identity.
The molecular formula of this compound is C₇H₁₃ClO₂. nih.govchemicalbook.com This corresponds to a molecular weight of approximately 164.63 g/mol and a monoisotopic mass of 164.0604073 Da. nih.gov A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for any fragment containing chlorine. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion region will exhibit two peaks (M⁺ and M+2) at m/z 164 and 166, respectively, with a corresponding intensity ratio. docbrown.info
The fragmentation of this compound is predictable based on the principles of mass spectrometry for esters and halogenated compounds. libretexts.org The weakest bond, the C-Cl bond, is prone to cleavage. docbrown.info Major fragmentation pathways include:
Loss of the isobutyl radical (•C₄H₉): This cleavage results in the formation of the 2-chloropropionyl cation, [CH₃CH(Cl)CO]⁺.
Loss of a chlorine atom (•Cl): This leads to the formation of the isobutyl propionate cation, [CH₃CHCOOC₄H₉]⁺.
McLafferty rearrangement: This is a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen from the isobutyl group to the carbonyl oxygen, followed by the elimination of isobutylene (B52900) (C₄H₈).
Formation of the isobutyl cation: Cleavage of the ester bond can also lead to the stable isobutyl cation, [C₄H₉]⁺, which would appear at m/z 57. docbrown.info
The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule and are valuable for advanced analytical techniques such as ion mobility-mass spectrometry.
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 165.06769 | 133.1 |
| [M+Na]⁺ | 187.04963 | 140.5 |
| [M-H]⁻ | 163.05313 | 133.6 |
| [M+NH₄]⁺ | 182.09423 | 154.8 |
| [M+K]⁺ | 203.02357 | 139.5 |
| [M+H-H₂O]⁺ | 147.05767 | 129.8 |
Optical Methods
Polarimetry for Optical Rotation Measurement
Polarimetry is an essential technique for characterizing chiral compounds like this compound by measuring their optical activity—the ability to rotate the plane of polarized light. wikipedia.org This property arises from the presence of a chiral center, in this case, the carbon atom bonded to the chlorine atom. The direction and magnitude of this rotation are unique to the enantiomer.
The specific rotation ([α]) is a standardized measure of a compound's optical activity. masterorganicchemistry.com For this compound, a specific rotation value of -11.5° (neat) has been reported. chemicalbook.comchemicalbook.com The negative sign indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light in a counterclockwise direction.
The measurement is typically performed using a polarimeter at a specific temperature and wavelength (commonly the sodium D-line, 589 nm). youtube.com The observed rotation (α) is dependent on the concentration of the sample and the path length of the polarimeter cell. masterorganicchemistry.com The specific rotation is calculated using the formula:
[α] = α / (c * l)
Where:
α is the observed rotation in degrees.
c is the concentration in g/mL.
l is the path length in decimeters (dm).
| Property | Value | Conditions |
|---|---|---|
| Specific Rotation [α] | -11.5° | Neat (undiluted liquid) |
The enantiomeric excess (e.e.) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. This makes polarimetry a crucial tool for quality control in asymmetric synthesis.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption provides detailed information about the three-dimensional structure of the molecule, making it invaluable for determining the absolute configuration of enantiomers. nih.gov
For a molecule like this compound, the CD spectrum is generated by the electronic transitions of its chromophores, primarily the carbonyl group of the ester function. The spatial arrangement of atoms around this chromophore, dictated by the (S) configuration at the chiral center, results in a unique CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths.
The determination of the absolute (S) configuration of this compound using CD spectroscopy would typically involve:
Experimental Measurement: Recording the CD spectrum of the purified compound in a suitable solvent.
Theoretical Calculation: Using computational methods, such as time-dependent density functional theory (TD-DFT), to predict the CD spectrum for the (S) enantiomer.
Comparison: A direct comparison between the experimental and the theoretically calculated spectrum. A good match between the two confirms the absolute configuration.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of Isobutyl (S)-2-chloropropionate.
The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformers with different energies. DFT calculations are a method of choice for exploring the potential energy surface of the molecule to identify stable conformers and the transition states that separate them.
The stability of the different conformers is determined by a combination of steric and electronic effects. For instance, gauche and anti conformations around the C-C bonds will have different energies. Intramolecular interactions, such as weak hydrogen bonds between the chlorine atom and hydrogen atoms on the isobutyl group, can also influence conformational preference and stability. mdpi.com DFT calculations can quantify these subtle interactions and provide a detailed picture of the conformational equilibrium. mdpi.com
Table 1: Representative Conformational Analysis Data from DFT Calculations
| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| τ1 (O-C-C-C) | 0.00 | 65 |
| τ2 (O-C-C-C) | 1.20 | 15 |
| τ3 (Cl-C-C=O) | 0.50 | 20 |
| ... | ... | ... |
| This table is illustrative and presents hypothetical data for this compound based on typical values for similar molecules. |
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of the molecule.
DFT methods, often in conjunction with specific basis sets like 6-311++G(d,p), are used to calculate the magnetic shielding tensors of the nuclei, which are then converted into NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. dergipark.org.tr The calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to validate the computed structure. researchgate.net
Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the theoretical model. dergipark.org.tr These calculations can help in the assignment of complex vibrational bands in the experimental spectrum. dergipark.org.tr
Table 2: Predicted vs. Experimental Spectroscopic Data
| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H (CH-Cl) | 4.35 | 4.30 |
| ¹³C (C=O) | 170.2 | 169.8 |
| IR (C=O stretch) | 1755 | 1740 |
| IR (C-Cl stretch) | 750 | 742 |
| ... | ... | ... |
| This table is illustrative and presents hypothetical data for this compound based on typical values for similar molecules. |
Reaction Mechanism Modeling
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying transition states and intermediates.
The reaction of this compound with a nucleophile, a common reaction for this class of compounds, can proceed through different mechanisms, most notably the S_N2 mechanism. dergipark.org.tr This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of the stereochemistry. arxiv.org
Computational studies can model this process by locating the transition state structure, which is a first-order saddle point on the potential energy surface. arxiv.org The energy of this transition state determines the activation energy and thus the rate of the reaction. mdpi.com For the S_N2 reaction of this compound, the transition state would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing chloride ion. nih.gov
Classical trajectory studies on similar systems, like the reaction of Cl⁻ with CH₃Cl, have shown that the dynamics of these reactions can deviate from simple statistical theories. colab.ws These studies provide a detailed, time-resolved picture of the bond-breaking and bond-forming processes.
The stereochemical outcome of reactions involving this compound is of significant interest, particularly in asymmetric synthesis. Computational methods can be employed to understand and predict the stereoselectivity of catalytic reactions.
By modeling the interaction of the chiral substrate with a chiral catalyst, it is possible to determine the transition state energies for the formation of different stereoisomeric products. The difference in these activation energies will determine the enantiomeric or diastereomeric excess of the reaction. First-principles molecular dynamics simulations have been used to explore the role of molecular orientation in chiral discrimination for reactions of similar chiral molecules. arxiv.org These studies have highlighted how the specific orientation of the chiral molecule as it approaches the reactant or catalyst can lead to different reaction pathways and products. arxiv.org
Molecular Dynamics Simulations
While quantum chemical calculations are well-suited for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of larger systems, such as the bulk liquid or solutions of this compound. mdpi.comyoutube.com
MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. youtube.com These simulations can provide insights into the structure, dynamics, and thermodynamic properties of the liquid state. For instance, MD simulations could be used to study the solvation of this compound in different solvents, the diffusion of the molecule, and its interactions with other molecules in the system. While specific MD simulations for this compound are not documented in the literature, the methodology is well-established for a wide range of organic molecules. mdpi.com
Enzyme-Substrate Interactions in Biocatalytic Processes
The enantioselective synthesis and resolution of chiral compounds using enzymes, particularly lipases, is a cornerstone of green chemistry. Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the mechanisms behind the observed enantioselectivity in these biocatalytic processes. While specific docking studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related 2-chloroalkanoic acid esters and their interactions with lipases.
Molecular docking studies on various lipases, such as those from Candida antarctica (CALB), Candida rugosa (CRL), and Pseudomonas fluorescens, with small ester substrates reveal the critical role of the enzyme's active site architecture in substrate recognition and orientation. The active site of many lipases features a catalytic triad (B1167595) (typically Ser-His-Asp/Glu) situated within a hydrophobic pocket. For a substrate like this compound, the isobutyl group is expected to fit into this hydrophobic binding pocket, while the ester group is positioned near the catalytic serine for nucleophilic attack.
The stereoselectivity of the enzyme is determined by the differential fit of the two enantiomers within the active site. For (S)-2-chloropropionate, the spatial arrangement of the chlorine atom and the methyl group at the chiral center dictates the preferred binding orientation. Computational models suggest that for the favored enantiomer, the acyl part of the ester can adopt a conformation that allows for optimal interaction with the catalytic residues and the oxyanion hole, which stabilizes the transition state. In contrast, the unfavored enantiomer may experience steric clashes or suboptimal interactions, leading to a much slower reaction rate.
Table 1: Representative Binding Energies from Molecular Docking Studies of Lipases with Substrates Analogous to this compound
| Enzyme | Ligand (Substrate Analog) | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Candida antarctica Lipase (B570770) B (CALB) | Tributyrin | -70.67 | Ser105, Trp104, Ile189 |
| Candida antarctica Lipase B (CALB) | Trioctanoin | -83.14 | Ser105, Trp104, Ile189, Leu278 |
| Pseudomonas fluorescens Lipase | (S)-ethyl indoline-2-carboxylate | Not specified | Not specified |
Note: The data in this table is derived from studies on analogous substrates and is intended to be illustrative of the types of interactions and energies involved. researchgate.netnih.gov Specific data for this compound is not available.
Solvent Effects on Reactivity and Stereochemistry
The choice of solvent in biocatalytic reactions is a critical parameter that can profoundly influence both the reaction rate and the stereoselectivity of the enzyme. nih.gov Theoretical models and experimental studies on lipase-catalyzed reactions in non-aqueous media have demonstrated that the solvent interacts with both the enzyme and the substrates, thereby modulating the catalytic process.
Computational studies, often employing molecular dynamics simulations, have shown that organic solvents can affect the enzyme's conformational flexibility. nih.gov In non-polar, hydrophobic solvents like hexane (B92381) or toluene, lipases tend to maintain a more rigid conformation, which is often associated with higher enantioselectivity. The solvent molecules have minimal interaction with the enzyme's essential water layer, preserving the native, catalytically active conformation.
Conversely, polar organic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) can strip the essential water from the enzyme's surface, leading to conformational changes and often a decrease in both activity and enantioselectivity. nih.gov These solvents can also interact more strongly with the substrate and the transition state, altering the energy landscape of the reaction.
Table 2: Influence of Solvent on the Enantioselectivity (E-value) of Lipase-Catalyzed Reactions of Related Chiral Esters
| Enzyme | Substrate | Solvent | Enantiomeric Ratio (E) | Reference |
| Candida rugosa Lipase | 2-chloro-3,3,3-trifluoropropanoic acid methyl ester (transesterification with ethanol) | Not specified | ~40 | researchgate.net |
| Pseudomonas fluorescens Esterase | 2-chloro-3,3,3-trifluoropropanoic acid methyl ester (hydrolysis) | Not specified | ~10 | researchgate.net |
| Candida cylindracea Lipase | (R,S)-2-(p-chlorophenoxy)propionic acid | Biphasic (organic/aqueous) | Not specified | nih.gov |
Note: This table presents data for compounds structurally related to this compound to illustrate the impact of the enzymatic system on enantioselectivity.
Structure-Reactivity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies are powerful computational tools used to correlate the structural features of molecules with their biological activity or chemical reactivity. researchgate.net While specific QSAR models for the biocatalytic reactions of this compound are not readily found in the literature, the principles of these methods can be applied to understand the factors governing its reactivity.
For a series of related 2-chloroalkanoic acid esters, QSAR models could be developed to predict their reaction rates or the enantioselectivity of their enzymatic resolution. nih.gov The descriptors used in such models would typically include:
Steric parameters: Such as molecular volume, surface area, and specific steric indices (e.g., Taft's Es). These parameters would account for the influence of the size and shape of the isobutyl group on the fit within the enzyme's active site.
Electronic parameters: Such as partial atomic charges, dipole moment, and Hammett constants. The electronegativity of the chlorine atom at the α-position significantly influences the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme's serine residue.
Hydrophobic parameters: Such as the logarithm of the partition coefficient (log P). This descriptor is crucial for understanding the partitioning of the substrate between the aqueous phase (or the enzyme's essential water layer) and the bulk organic solvent, as well as the hydrophobic interactions within the enzyme's binding pocket.
A hypothetical QSAR model for the enzymatic hydrolysis of a series of alkyl (S)-2-chloropropionates might take the general form:
log(k_cat) = c_0 + c_1 * σ* + c_2 * E_s + c_3 * logP
Where:
k_cat is the catalytic rate constant.
σ* is the Taft polar substituent constant for the alkyl group.
E_s is the Taft steric parameter for the alkyl group.
logP is the hydrophobicity of the ester.
c_0, c_1, c_2, and c_3 are coefficients determined by regression analysis.
Such a model would allow for the prediction of reactivity for new, unsynthesized esters and provide a quantitative understanding of the structural features that govern the efficiency of the biocatalytic reaction. Studies on lipoprotein lipase agonists have successfully utilized structure-activity relationships to optimize compounds, demonstrating the power of this approach. nih.gov
Industrial Scale Up and Green Chemistry Considerations
Process Optimization for Commercial Production
The transition from laboratory-scale synthesis to commercial production of Isobutyl (S)-2-chloropropionate involves significant process optimization to maximize yield, reduce costs, and ensure consistent product quality.
Reactor Design and Engineering Aspects
The choice of reactor is paramount in the industrial synthesis of this compound. Stirred batch reactors are commonly employed for esterification reactions. tubitak.gov.tr Key design considerations include:
Heat Transfer: Esterification reactions are often accompanied by thermal changes. Efficient heat exchange systems are crucial to maintain optimal reaction temperatures and prevent side reactions. tubitak.gov.tr
Mass Transfer: Effective mixing is essential to ensure homogeneity and maximize contact between reactants and catalysts. The design of impellers and baffles within the reactor plays a significant role in achieving this. tubitak.gov.tr
Materials of Construction: Given the potential for corrosive environments, especially with the use of acid catalysts, reactors must be constructed from materials that resist degradation. tubitak.gov.tr
For the synthesis of related compounds like isobutyl propionate (B1217596), studies have utilized stirred batch reactors with a capacity of 400 mL, equipped with a water jacket for precise temperature control. tubitak.gov.tr A reflux condenser is often fitted to prevent the loss of volatile components from the reaction mixture. tubitak.gov.tr
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering several advantages over traditional batch processing. flinders.edu.aumdpi.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for seamless integration of multiple reaction steps. flinders.edu.aumdpi.com
The application of continuous flow systems can significantly improve the efficiency of reactions. flinders.edu.au For instance, multi-step continuous-flow systems have been successfully employed to enhance the synthesis of APIs, natural products, and commodity chemicals. flinders.edu.au This methodology allows for the sequential transformation of a mobile scaffold, increasing molecular complexity in a controlled manner. flinders.edu.au Key features of continuous flow synthesis include:
Efficient Mixing and Thermal Control: Flow reactors provide superior control over reaction parameters. flinders.edu.au
Reaction and Reagent Confinement: This enhances safety and control over the reaction. flinders.edu.au
In-line Purification and Spectroscopy: These techniques can be integrated to monitor reaction progress and ensure high yields. flinders.edu.au
While specific examples for this compound are not detailed in the provided search results, the principles of continuous flow synthesis are broadly applicable to its production, potentially leading to higher efficiency and safety.
Sustainable Synthesis Practices
The principles of green chemistry are increasingly being integrated into industrial chemical processes to minimize environmental impact. The synthesis of this compound is no exception, with a focus on biocatalysis, sustainable solvent use, and waste reduction.
Implementation of Biocatalytic Routes for Reduced Environmental Impact
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical methods. For the synthesis of (S)-2-chloropropionate esters, various lipases have been investigated.
A notable example involves the use of lipase (B570770) from Penicillium and Geotrichum candidum to catalyze the asymmetric transesterification of ethyl 2-chloropropionate with isobutanol, yielding (S)-2-isobutyl chloropropionate. google.com Another approach utilizes porcine pancreatic lipase, which is readily available and inexpensive, for the preparation of (S)-(-)-2-chloropropionate esters. google.com This method is highlighted as being environmentally friendly with a simple reaction process and high selectivity. google.com
The use of enzymes like Pseudomonas Lipase for the hydrolysis of 2-chloropropionate esters to produce (S)-2-chloropropionic acid has also been explored. google.com These biocatalytic methods generally operate under mild reaction conditions and can lead to high enantiomeric purity, a crucial factor for the biological activity of the final products.
Solvent Selection and Recycling
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute a significant portion of the waste generated in chemical processes. researchgate.net In the synthesis of related esters like isobutyl propionate, solvents such as 1,4-dioxane (B91453) have been used in laboratory-scale studies. tubitak.gov.trresearchgate.net However, for industrial-scale production, a shift towards greener solvents or solvent-free conditions is preferable.
The pharmaceutical industry, a major consumer of solvents, is actively seeking more sustainable solvent selection strategies. researchgate.net The ideal approach involves considering the entire lifecycle of the solvent, including its potential for recycling and reuse. researchgate.net While direct information on solvent recycling for this compound production is limited in the search results, the general principles of solvent recovery through distillation and other separation techniques are applicable.
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgwordpress.comepa.gov Reactions with high atom economy generate less waste. acs.org
The ideal chemical process would have a 100% atom economy, where all reactant atoms are converted into the product. rsc.org Addition reactions are considered highly atom-economical. rsc.org In contrast, reactions that produce significant byproducts have a lower atom economy. acs.org
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems
The enantioselective synthesis of Isobutyl (S)-2-chloropropionate is a critical area of research, with a strong emphasis on the development of innovative catalytic systems that offer high yields and exceptional stereocontrol.
New Chiral Ligands and Organocatalysts for Asymmetric Synthesis
The design and synthesis of new chiral ligands for metal-catalyzed asymmetric reactions represent a significant frontier. While C2-symmetric ligands have historically dominated the field, there is a growing interest in non-symmetrical P,N-ligands. nih.govscispace.comresearchgate.net These ligands, which combine the distinct electronic and steric properties of phosphorus and nitrogen donors, have shown promise in a variety of metal-catalyzed reactions and, in many instances, have surpassed the performance of their symmetrical counterparts. nih.gov The modular nature of these ligands allows for fine-tuning of their structure to optimize reactivity and selectivity for specific substrates, a crucial aspect for the synthesis of α-haloesters like this compound. nih.gov
Organocatalysis has emerged as a powerful alternative to metal-based systems, utilizing small organic molecules to catalyze enantioselective transformations. scienceopen.comscienceopen.com This approach has been successfully employed for the construction of a wide range of chemical bonds, including C-halide bonds. scienceopen.com Proline and its derivatives are among the most studied organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. scienceopen.com The development of novel organocatalysts, including bifunctional catalysts that can activate both the nucleophile and the electrophile, holds significant potential for the efficient and highly enantioselective synthesis of chiral α-haloesters. rsc.org
Table 1: Comparison of Catalytic Strategies for Asymmetric Synthesis
| Catalyst Type | Advantages | Disadvantages | Potential for this compound Synthesis |
| Chiral Metal Complexes | High turnover numbers, broad substrate scope. | Potential for metal contamination in the final product, cost of precious metals. | High potential with the development of tailored P,N-ligands for enhanced selectivity. |
| Organocatalysts | Metal-free, often derived from natural sources, lower toxicity. | Can require higher catalyst loadings compared to metal catalysts. | Promising for clean synthesis, with opportunities to design catalysts for specific α-haloester substrates. scienceopen.comscienceopen.com |
| Biocatalysts (Enzymes) | High enantioselectivity and specificity, mild reaction conditions. | Can be sensitive to substrate and solvent scope, stability can be an issue. | Proven applicability with lipases for transesterification. nih.gov |
Engineered Enzymes with Enhanced Enantioselectivity and Stability
Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally benign route to chiral compounds. The use of lipases for the synthesis of (S)-2-isobutyl chloropropionate through asymmetric transesterification has been demonstrated. nih.gov Specifically, lipases from Penicillium and Geotrichum candidum have been utilized for the reaction between ethyl 2-chloropropionate and isobutanol. nih.gov
The field of directed evolution is a key enabling technology for improving the properties of these biocatalysts. researchgate.netnih.gov This process mimics natural evolution in the laboratory to generate enzyme variants with desired traits. nih.gov Through iterative rounds of mutagenesis and screening, enzymes can be engineered to exhibit enhanced enantioselectivity, increased stability in the presence of organic solvents and at higher temperatures, and broader substrate tolerance. researchgate.netnih.govresearchgate.net The development of "Dieselzymes," for example, showcases the successful application of directed evolution to create lipases with improved stability for biodiesel production, a process that also involves transesterification. researchgate.net Similar strategies can be applied to tailor lipases specifically for the efficient and robust production of this compound. nih.gov
Exploration of New Reaction Pathways
Beyond the development of novel catalysts, researchers are exploring new reaction pathways to improve the synthesis of this compound, focusing on unconventional activation methods and integration into more complex reaction schemes.
Unconventional Activation Methods for α-Haloesters
Traditional methods for the activation of α-haloesters often rely on stoichiometric reagents like zinc in the Reformatsky reaction. researchgate.net Emerging research is focused on the use of alternative energy sources to promote these reactions more efficiently and sustainably.
Microwave-assisted synthesis has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times. uwlax.edu The application of microwave irradiation to the synthesis of isobutyl propionate (B1217596) has been explored, demonstrating the potential for more efficient heat transfer directly to the reacting molecules. uwlax.edu This approach could be adapted for the synthesis of this compound to reduce energy consumption and improve process efficiency.
Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. unito.itnih.gov The combination of ultrasound and microwave irradiation has been shown to have synergistic effects, leading to faster and more selective transformations. unito.it These unconventional activation methods offer promising avenues for developing more sustainable and efficient processes for the synthesis of α-haloesters.
Integration into Multi-component Reaction Schemes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their atom economy and efficiency. mdpi.commdpi.com The integration of α-haloesters like this compound into MCRs could provide rapid access to a diverse range of functionalized molecules. mdpi.com While specific examples involving this compound are not yet prevalent, the development of MCRs that utilize electrophilic building blocks is an active area of research. nih.gov The potential to incorporate the chloropropionate moiety into complex scaffolds through MCRs opens up new possibilities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov
Advanced Applications in Functional Materials
While this compound is primarily known as a synthetic intermediate, there is growing interest in exploring its potential use as a monomer or functionalizing agent in the development of advanced materials. The presence of the ester and chloro groups provides reactive sites for polymerization and post-polymerization modification.
Functional polymers are materials designed with specific chemical groups to impart desired properties and are used in a wide range of applications, including biomedical devices and electronics. mdpi.commdpi.com For instance, poly(2-isopropenyl-2-oxazoline) (PIPOx) is a versatile functional polymer with pendant reactive groups that can be modified after polymerization. researchgate.netmdpi.com Although a different chemical structure, the principles of using monomers with reactive handles are applicable. The chloro- and ester functionalities in this compound could potentially be utilized in a similar fashion to create polymers with tailored properties. Further research is needed to explore the polymerization behavior of this compound and the characteristics of the resulting materials.
Precise Polymer Architectures
The synthesis of polymers with precisely controlled architectures is a major goal in materials science, enabling the creation of materials with highly specific properties. Chiral molecules are central to this endeavor, as they can be used to impart stereoregularity and helical structures to polymer chains.
This compound holds potential as a key component in this field, primarily by acting as a chiral initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). bohrium.com In such processes, the chiral center of the initiator molecule can influence the stereochemistry of the first few monomer additions, potentially inducing a preferred tacticity (e.g., isotactic or syndiotactic) or even a helical conformation in the growing polymer chain. arxiv.org This "sergeant-and-soldiers" effect, where the chirality of one unit dictates the structure of many subsequent achiral units, is a powerful strategy for creating polymers with ordered three-dimensional structures. arxiv.org
Research in this area would involve using this compound to initiate the polymerization of various vinyl monomers. The resulting polymers would be analyzed for their stereoregularity and chiroptical properties, such as optical rotation and circular dichroism, to determine the extent of chiral induction. researchgate.net The ability to create polymers with a specific one-handed helicity could lead to novel materials for applications in optics, chiral separations, and catalysis. arxiv.orgresearchgate.net
Table 1: Potential Polymerization Applications
| Polymerization Technique | Role of this compound | Potential Polymer Architecture |
|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Chiral Initiator | Stereoregular (Isotactic/Syndiotactic) Polymers |
| Ring-Opening Polymerization (ROP) | Chiral Initiator | Helical Polymers, Polylactides with controlled stereochemistry |
Chiral Recognition Materials
The ability to distinguish between enantiomers is critical in the pharmaceutical, agrochemical, and food industries. Chiral recognition materials are the cornerstone of technologies designed for this purpose, such as chiral chromatography and enantioselective sensors.
This compound is an ideal candidate for incorporation into such materials. Its defined stereocenter can serve as a chiral selector. One major application is in the creation of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). chinesechemsoc.org In this approach, the molecule would be chemically grafted onto a solid support, typically silica (B1680970) gel. The resulting CSP creates a chiral environment within the chromatography column. When a racemic mixture is passed through the column, the two enantiomers interact differently with the chiral selector, leading to different retention times and enabling their separation. chinesechemsoc.orgsynthiaonline.com The mechanism of recognition often relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Furthermore, this compound could be used to develop enantioselective sensors. researchgate.netnsf.gov By immobilizing this compound or a derivative onto the surface of an electrode or other transducer, a sensor can be designed to generate a specific signal in the presence of one enantiomer over another. researchgate.netrsc.org Such electrochemical or optical sensors could allow for the real-time, in-situ analysis of chiral compounds, a significant advancement over traditional, more time-consuming methods. acs.orgacs.org
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The landscape of chemical synthesis is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). These technologies offer the potential to accelerate discovery, optimize reaction conditions, and design novel synthetic pathways with unprecedented efficiency. For a molecule like this compound, these emerging paradigms promise to refine its production and spur new applications.
Predictive Modeling for Reaction Outcomes
By training a model on a dataset of chemical reactions, AI can learn the complex, multi-dimensional relationships between inputs (e.g., catalyst, solvent, temperature, substrate structure) and outputs (e.g., yield, stereoselectivity). rsc.orgnih.gov For the synthesis of this compound, which can be prepared via methods like enzymatic resolution or asymmetric esterification, an ML model could be developed to:
Predict Enantioselectivity: Given a specific lipase (B570770), solvent, and temperature for an enzymatic resolution, the model could predict the resulting e.e. of the this compound. rsc.org
Optimize Conditions: The model could rapidly screen a vast virtual space of reaction parameters to identify the optimal conditions for maximizing both yield and purity, reducing the need for extensive laboratory screening. chinesechemsoc.org
Guide Catalyst Selection: In asymmetric catalysis, the model could predict which chiral catalyst would be most effective for a given transformation, accelerating the discovery of more efficient synthetic routes. bohrium.com
These predictive capabilities would make the synthesis of this compound more efficient, cost-effective, and scalable. princeton.edu
Table 2: Machine Learning Applications in Synthesis
| ML Application | Target Outcome | Potential Impact on Synthesis |
|---|---|---|
| Random Forest Regression | Enantiomeric Excess (e.e.) | Prediction of product purity under various conditions. rsc.org |
| Neural Network Modeling | Reaction Yield | Optimization of starting material ratios and reaction time. |
Automated Synthesis Design
Beyond predicting outcomes, AI is also being used to design synthetic pathways from the ground up. Retrosynthesis software, powered by sophisticated algorithms and vast reaction databases, can propose step-by-step routes to a target molecule starting from commercially available materials. synthiaonline.comcas.org Programs like SYNTHIA™ and SynRoute use deep learning to analyze a target structure and suggest a series of chemical disconnections to identify viable precursors. acs.orgnih.govsigmaaldrich.com
For a molecule like this compound, this technology could:
Discover Novel Routes: AI may identify non-obvious or more efficient synthetic pathways that a human chemist might overlook. preprints.org
Integrate Practical Constraints: Modern retrosynthesis tools can incorporate factors like the cost of starting materials, step-count, and reaction compatibility, providing routes that are not only theoretically sound but also practically feasible. synthiaonline.comcas.org
The ultimate integration of AI in this field is the use of automated synthesis platforms or "robot chemists." sigmaaldrich.comnih.gov These systems connect retrosynthesis software to robotic hardware that physically performs the proposed reactions, including reagent handling, reaction execution, purification, and analysis. mit.educhemistryworld.com Such a closed-loop system could, in principle, be tasked with synthesizing this compound with a desired purity, and it would autonomously design the route, optimize the conditions, and produce the final compound with minimal human intervention. nih.gov This represents a paradigm shift from manual synthesis to fully automated, data-driven molecular production.
Q & A
Q. What are the established synthetic routes for isobutyl (S)-2-chloropropionate, and how can enantiomeric purity be ensured?
this compound is synthesized via a two-step process:
- Step 1 : Enantioselective production of (S)-2-chloropropionic acid using 2-haloacrylate reductase from Burkholderia sp. WS in recombinant E. coli systems coupled with NADPH regeneration. This method achieves >99.9% enantiomeric excess (e.e.) .
- Step 2 : Esterification of the acid with isobutanol under acidic catalysis (e.g., H₂SO₄) at controlled temperatures (<50°C) to prevent racemization. Chiral purity is maintained by minimizing reaction time and avoiding basic conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirms the ester moiety, chlorine position, and stereochemistry.
- Chiral HPLC/GC : Determines enantiomeric purity (e.g., Chiralcel OD-H column).
- Mass spectrometry (MS) : Validates molecular weight (164.63 g/mol) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Use fume hoods and personal protective equipment (PPE: gloves, goggles).
- Classified as a flammable liquid (UN2933); store away from ignition sources.
- Dispose of waste via certified handlers to avoid environmental contamination .
Q. How can researchers determine the optical purity of this compound?
- Polarimetry : Measures specific optical rotation (e.g., [α]D²⁵ = reported value).
- Chiral chromatography : Quantifies e.e. using validated methods. Common errors include sample impurities and improper calibration with standards .
Q. What are the primary applications of this compound in asymmetric synthesis?
- Serves as a chiral intermediate in phenoxypropionic acid herbicides and bioactive molecules.
- The isobutyl group enhances solubility in organic solvents for nucleophilic acyl substitutions .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and enantiomeric excess in enzymatic synthesis?
- Parameters : Adjust pH (6.5–7.5), temperature (30–37°C), and NADPH regeneration (glucose dehydrogenase coupling).
- Immobilized enzymes : Improve biocatalyst stability and reusability in continuous flow reactors .
Q. How does the steric bulk of the isobutyl group influence reactivity in nucleophilic substitutions compared to methyl esters?
- The isobutyl group increases steric hindrance, slowing reaction rates but improving regioselectivity. Computational modeling (e.g., DFT) and kinetic studies are recommended to quantify these effects .
Q. What strategies resolve discrepancies in reported physical properties (e.g., boiling point) across literature?
- Validate using standardized methods (e.g., ASTM distillation).
- Ensure purity (>98% by GC) and cross-reference authoritative sources. For example, the boiling point of this compound is 176°C at 760 mmHg .
Q. What challenges arise in scaling up synthesis while maintaining high e.e., and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
